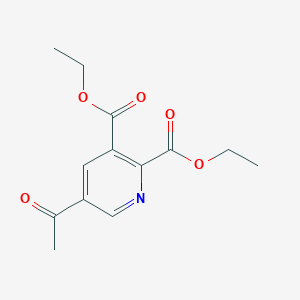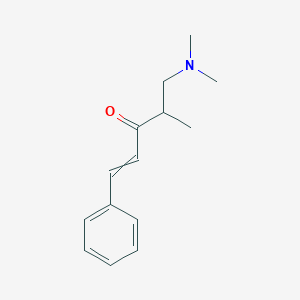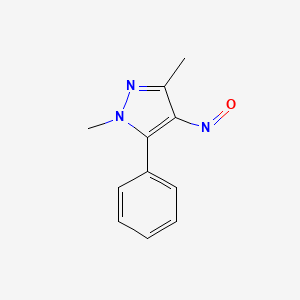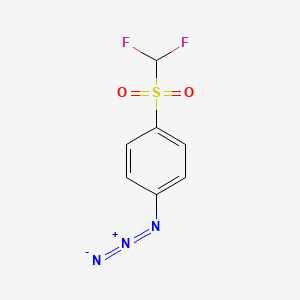
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a unique structure that includes both silicon and oxygen atoms within a cyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of diethylsilane with a suitable diol under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes or other reduced silicon-containing species.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon species.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The cyclic nature of the compound allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the silicon atom.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with oxygen atoms but no silicon.
2,2-Dimethyl-1,3-dioxane: Similar cyclic structure but different functional groups.
Uniqueness
2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within its cyclic structure. This feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
112382-77-1 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
2,2-diethyl-4,4-dimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2Si/c1-5-12(6-2)10-8-7-9(3,4)11-12/h5-8H2,1-4H3 |
Clave InChI |
HJSIGDGGHJQLMG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si]1(OCCC(O1)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






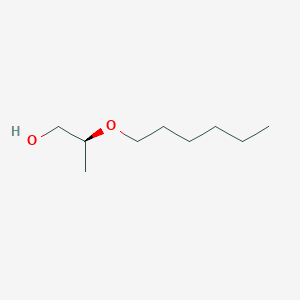

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

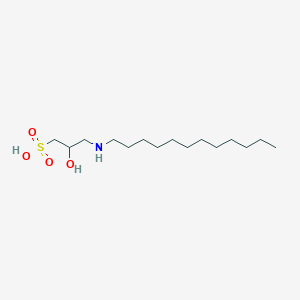
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
